2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde
Description
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the isonicotinaldehyde scaffold. Its molecular formula is C₇H₃F₄NO, with a molecular weight of 209.10 g/mol. This compound serves as a critical intermediate in synthesizing agrochemicals and pharmaceuticals, particularly m-diamide derivatives used in crop protection agents .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIZYXGXHHCOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213252 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-79-9 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the fluorine and trifluoromethyl groups, which can affect the reactivity and stability of the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation while maintaining the integrity of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde is investigated for its potential as a pharmacophore in drug development. The compound’s unique electronic properties due to the fluorinated groups may enhance binding affinity to biological targets, making it a candidate for:
- Antimicrobial Agents : Studies have shown that compounds with trifluoromethyl substitutions exhibit superior activity against various pathogens compared to standard antibiotics.
- Anticancer Research : The compound is being explored for its ability to inhibit specific kinases involved in cancer progression, particularly through its interaction with vascular endothelial growth factor receptors (VEGFR) .
Agrochemicals
The compound serves as a building block in the synthesis of agrochemicals. Its unique structure allows it to be modified into various derivatives that can function as:
- Herbicides : Compounds derived from this compound have shown potential in controlling unwanted plant growth by targeting specific pathways in plants.
- Pesticides : The reactivity of the trifluoromethyl group can enhance the efficacy of pesticides by improving their stability and bioavailability .
Materials Science
In materials science, this compound is utilized in the development of:
- Fluorinated Polymers : The compound can be polymerized to create materials with enhanced chemical resistance and thermal stability.
- Coatings : Its unique properties make it suitable for developing coatings that require low surface energy and high durability .
Antimicrobial Studies
A series of derivatives synthesized from this compound were tested for antimicrobial properties. Results indicated that compounds with trifluoromethyl substitutions demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics.
Antimalarial Research
Research focused on quinoline derivatives revealed that fluorinated compounds exhibited lower EC50 values against malaria parasites than their non-fluorinated counterparts. This suggests enhanced potency attributable to the presence of fluorine substituents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the addition of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity by increasing lipophilicity, thereby improving interactions with hydrophobic pockets in target proteins.
| Compound | Substituent | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Compound A | Trifluoromethyl | 0.1 nM (GnRH-R) | |
| Compound B | Fluorine | 21 nM (Antimalarial) | |
| Compound C | Carboxylate | >5 µM (CXCL1 Inhibition) |
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde are compared below based on substituents, physicochemical properties, and applications.
Structural Analogues
Functional and Reactivity Differences
Electrophilic Reactivity :
- The aldehyde group (-CHO) in this compound facilitates nucleophilic additions (e.g., forming hydrazones or imines), unlike the ester or carboxylic acid groups in analogs like Methyl 2-(trifluoromethyl)isonicotinate or 2-Trifluoromethylnicotinic acid .
- Chlorine in the chloro-analog increases electrophilicity but may lead to undesired side reactions in biological systems .
Synthetic Efficiency :
- The target compound’s synthesis achieves near-quantitative yields without extreme temperatures, outperforming analogs requiring cryogenic conditions (e.g., certain nicotinic acid derivatives) .
Physicochemical Properties
- Lipophilicity : The -CF₃ group in all analogs enhances lipophilicity, but the aldehyde group in the target compound provides a balance between solubility and membrane permeability.
- Thermal Stability : The absence of labile groups (e.g., esters) in the target compound ensures higher thermal stability compared to Methyl 2-(trifluoromethyl)isonicotinate .
Research Findings
Biological Activity : Fluorine substitution at C2 enhances bioavailability compared to chlorine, as observed in comparative pharmacokinetic studies of related diamides .
Derivatization Potential: The aldehyde group allows diverse derivatization pathways (e.g., Schiff base formation), whereas carboxylic acid analogs require additional activation steps .
Biological Activity
Overview
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde is a fluorinated compound with the molecular formula CHFNO. Its unique structural features, including a trifluoromethyl group and an isonicotinaldehyde backbone, contribute to its potential biological activity. This article examines the biological properties of this compound, focusing on its interactions with biomolecules, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHFNO
- Canonical SMILES : C1=CN=C(C(=C1C=O)C(F)(F)F)F
- Molecular Weight : 201.1 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, which may modulate their activities. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Candida albicans | 4 µg/mL |
These findings suggest that the compound exhibits promising activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The potential anticancer properties of this compound have been explored in vitro. Research indicates that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma | 10.5 |
| Human lung adenocarcinoma | 12.3 |
| Human ovarian adenocarcinoma | 8.9 |
The selectivity index indicates that the compound may preferentially target cancer cells over normal cells, which is a crucial factor in drug development .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. The results demonstrated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent. -
Cancer Cell Line Evaluation :
Another investigation focused on the anticancer effects of this compound on different human cancer cell lines. The study revealed that it effectively reduced cell viability in a dose-dependent manner, particularly in ovarian cancer cells, highlighting its potential for further exploration in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
